molecular formula C10H7FO4 B1450580 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CAS No. 1601177-71-2

7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No. B1450580
M. Wt: 210.16 g/mol
InChI Key: GFOSNMAGOIQQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid” is a chemical compound with the CAS Number: 1601177-71-2 . Its IUPAC name is 7-fluoro-1-oxoisochromane-3-carboxylic acid . The molecular weight of this compound is 210.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Synthesis and Combinatorial Chemistry

7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and related compounds serve as versatile intermediates in synthetic chemistry, particularly in the synthesis of various pharmaceuticals and research compounds. For example, these compounds have been prepared as novel scaffolds for combinatorial synthesis of coumarins, demonstrating applications in creating diverse libraries of compounds that may have biological or physical properties of interest. The synthesis of these compounds involves optimized conditions, showcasing their role in facilitating the exploration of chemical space for drug discovery and other scientific research applications (Song et al., 2004).

Aldose Reductase Inhibitory Activity

Compounds derived from 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid have been evaluated for their aldose reductase inhibitory activity. This enzyme plays a crucial role in the diabetic complications, and inhibitors can be therapeutic agents. Optically active and racemic 2-substituted derivatives of these compounds showed significant in vitro and in vivo activity, highlighting their potential in developing treatments for conditions related to aldose reductase activity (Yamaguchi et al., 1994).

Antimycobacterial Activities

The search for new antimycobacterial agents has also utilized derivatives of 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. Novel fluoroquinolones synthesized from these compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant strains, indicating their potential as templates for developing new treatments for tuberculosis and related infections (Senthilkumar et al., 2009).

Fluorescent Labeling Reagents

Derivatives of 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid have been explored as fluorescent labeling reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These compounds, upon derivatization, enable the sensitive detection of carboxylic acids, facilitating analytical and bioanalytical applications in research and development (Takechi et al., 1996).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSNMAGOIQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 2
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 3
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 4
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 5
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 6
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.